molecular formula C9H14O2 B2449584 (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid CAS No. 30257-15-9

(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid

Cat. No.: B2449584
CAS No.: 30257-15-9
M. Wt: 154.209
InChI Key: NMJRSGINHATSJK-JIGDXULJSA-N
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Description

(1S,7R)-Bicyclo[510]octane-8-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid typically involves the use of rhodium(I) complexes as catalysts. One common method is the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This process is notable for its efficiency and the ability to produce the desired bicyclic structure in a one-pot procedure.

Industrial Production Methods

While specific industrial production methods for (1S,7R)-Bicyclo[51

Chemical Reactions Analysis

Types of Reactions

(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s activity in biological systems. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biochemical effects.

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,7R)-bicyclo[5.1.0]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7(6)8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJRSGINHATSJK-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C2C(=O)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C2C(=O)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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